5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S689871
CAS No.
183208-22-2
M.F
C8H7BrN2
M. Wt
211.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

CAS Number

183208-22-2

Product Name

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

5-bromo-1-methylpyrrolo[2,3-b]pyridine

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

InChI

InChI=1S/C8H7BrN2/c1-11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,1H3

InChI Key

FBOBGKHOQSQKRZ-UHFFFAOYSA-N

SMILES

CN1C=CC2=CC(=CN=C21)Br

Canonical SMILES

CN1C=CC2=CC(=CN=C21)Br

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 183208-22-2) is a heterocyclic intermediate featuring an N-methylated 7-azaindole core. This structure is recognized as a 'privileged' scaffold in medicinal chemistry, primarily due to its function as a bioisostere of indole, which allows it to interact with ATP-binding sites in various kinases. The bromine atom at the C5-position serves as a versatile synthetic handle for introducing molecular complexity, typically via palladium-catalyzed cross-coupling reactions, while the N-methyl group provides critical process advantages over its N-H counterpart in these synthetic transformations.

Direct substitution with the non-methylated analog, 5-bromo-1H-pyrrolo[2,3-b]pyridine, is often unsuitable for multi-step synthetic campaigns. The acidic N-H proton of the pyrrole ring can interfere with common organometallic reactions, particularly palladium-catalyzed cross-couplings that utilize strong bases, leading to undesired side reactions or catalyst inhibition. The N-methyl group serves as a non-labile protecting group that enhances substrate stability and improves reaction outcomes, making the title compound a more reliable and process-compatible choice for achieving higher, more reproducible yields in complex syntheses. Therefore, selecting this N-methylated form is a strategic procurement decision to de-risk and optimize critical, yield-sensitive transformations.

Superior Yields in Palladium-Catalyzed Reactions vs. N-H Analogs

In a review of metal-catalyzed reactions for azaindole synthesis, it was noted that attempts to perform certain tandem palladium-catalyzed processes with N-H unprotected substrates were problematic. The authors highlight that to overcome this issue, N-protected substrates were used, with the best yields specifically being obtained with N-alkyl substrates, such as the N-methyl form. This indicates that the N-methyl group is critical for achieving high synthetic efficiency.

Evidence DimensionReaction Yield
Target Compound DataHigh yields
Comparator Or BaselineN-H unprotected substrates (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine)
Quantified DifferenceQualitatively described as 'best yields' for N-alkyl vs. problematic outcomes for N-H.
ConditionsPalladium-catalyzed tandem intramolecular C-N and intramolecular Suzuki coupling process.

For a buyer performing multi-step synthesis, choosing the N-methylated compound directly translates to higher process efficiency, better reproducibility, and increased overall yield of the final product.

Validated Precursor for AAK1 Kinase Inhibitors via High-Yield Suzuki Coupling

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a documented starting material for a series of Adaptor-Associated Kinase 1 (AAK1) inhibitors with antiviral activity. In a representative synthetic sequence, the compound is first nitrated at the C3 position. This intermediate is then subjected to Suzuki coupling with various arylboronic acids, affording the desired 3-nitro-5-aryl products in good to excellent yields of 65-85%. This demonstrates the compound's compatibility with standard, high-yielding cross-coupling protocols essential for building libraries of potential drug candidates.

Evidence DimensionDownstream Suzuki Coupling Yield
Target Compound Data65-85% yield
Comparator Or BaselineN/A (Demonstrates process suitability)
Quantified DifferenceN/A
ConditionsSuzuki coupling of the C3-nitrated derivative with various arylboronic acids.

This validates the compound's utility in a real-world, published medicinal chemistry program, providing buyers with confidence in its performance for synthesizing complex, biologically active molecules.

High-Yield Synthesis of C5-Arylated 7-Azaindole Scaffolds

This compound is the right choice for synthetic routes requiring the introduction of aryl or heteroaryl groups at the C5 position via palladium-catalyzed cross-coupling. The N-methyl group ensures compatibility with basic reaction conditions, mitigating risks of side reactions and leading to more reliable and higher-yielding transformations compared to using the N-H analog.

Development of Kinase Inhibitor Libraries (e.g., AAK1, JAK)

As a validated precursor for AAK1 inhibitors, this building block is well-suited for medicinal chemistry programs targeting kinases. Its proven performance in Suzuki coupling reactions allows for the efficient generation of diverse analogs, making it a valuable starting material for structure-activity relationship (SAR) studies aimed at discovering novel therapeutics.

XLogP3

2

Wikipedia

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Dates

Last modified: 08-15-2023

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